molecular formula C27H41N3O5S B12045499 2-heptadecyl-3-sulfo-3H-pyrazolo[1,5-a]benzimidazole-6-carboxylic acid

2-heptadecyl-3-sulfo-3H-pyrazolo[1,5-a]benzimidazole-6-carboxylic acid

Cat. No.: B12045499
M. Wt: 519.7 g/mol
InChI Key: ROBQHBPXOIYPMS-UHFFFAOYSA-N
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Description

2-heptadecyl-3-sulfo-3H-pyrazolo[1,5-a]benzimidazole-6-carboxylic acid is a complex organic compound with the molecular formula C27H41N3O5S . This compound is part of the pyrazolo[1,5-a]benzimidazole family, known for its diverse applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-heptadecyl-3-sulfo-3H-pyrazolo[1,5-a]benzimidazole-6-carboxylic acid typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives under specific conditions . The reaction is facilitated by the presence of an oxidizing agent such as sodium metabisulphite in a solvent mixture. The resulting product is then purified through a series of washing steps using hexane and water .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-heptadecyl-3-sulfo-3H-pyrazolo[1,5-a]benzimidazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfonates or sulfinates .

Scientific Research Applications

2-heptadecyl-3-sulfo-3H-pyrazolo[1,5-a]benzimidazole-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-heptadecyl-3-sulfo-3H-pyrazolo[1,5-a]benzimidazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-heptadecyl-3-sulfo-3H-pyrazolo[1,5-a]benzimidazole-6-carboxylic acid is unique due to its long heptadecyl chain and sulfonic acid group, which confer specific chemical properties and biological activities. These structural features distinguish it from other similar compounds and make it a valuable molecule for various applications .

Properties

Molecular Formula

C27H41N3O5S

Molecular Weight

519.7 g/mol

IUPAC Name

2-heptadecyl-3-sulfo-3H-pyrazolo[1,5-a]benzimidazole-6-carboxylic acid

InChI

InChI=1S/C27H41N3O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-25(36(33,34)35)26-28-23-20-21(27(31)32)18-19-24(23)30(26)29-22/h18-20,25H,2-17H2,1H3,(H,31,32)(H,33,34,35)

InChI Key

ROBQHBPXOIYPMS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NN2C3=C(C=C(C=C3)C(=O)O)N=C2C1S(=O)(=O)O

Origin of Product

United States

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